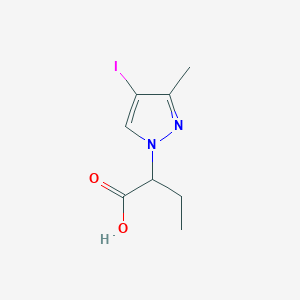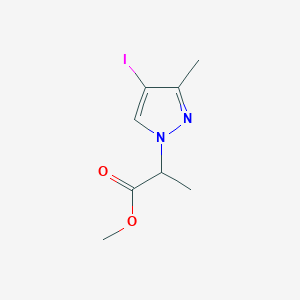
4-Chloro-2-ethyl-5-fluoropyrimidine
描述
4-Chloro-2-ethyl-5-fluoropyrimidine is an organofluorine compound with the molecular formula C6H6ClFN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties.
作用机制
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which 4-chloro-2-ethyl-5-fluoropyrimidine belongs, often target enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
Fluorinated pyrimidines typically exert their effects by being incorporated into rna and dna, thereby disrupting their structure and function . They can also inhibit key enzymes involved in nucleic acid synthesis, leading to a decrease in the production of nucleic acids .
Biochemical Pathways
Fluorinated pyrimidines generally interfere with the synthesis of dna and rna, affecting multiple cellular processes .
Result of Action
Given its structural similarity to other fluorinated pyrimidines, it is likely to cause disruption of nucleic acid structure and function, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-fluoropyrimidine typically involves the halogenation and alkylation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-5-fluoropyrimidine with ethylating agents under controlled conditions. The reaction conditions often require the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where pyrimidine derivatives are treated with chlorine and fluorine sources. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
化学反应分析
Types of Reactions
4-Chloro-2-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, often in the presence of a base like K2CO3.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can yield 2-amino-5-fluoropyrimidine derivatives .
科学研究应用
4-Chloro-2-ethyl-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents like 5-fluorouracil.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in studies of enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 4-Chloro-5-fluoropyrimidine
- 5-Fluorouracil
Comparison
4-Chloro-2-ethyl-5-fluoropyrimidine is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to 5-fluorouracil, it has different pharmacokinetic properties and may offer advantages in terms of stability and specificity . The presence of both chlorine and fluorine atoms in the pyrimidine ring also contributes to its distinct chemical behavior compared to other similar compounds .
属性
IUPAC Name |
4-chloro-2-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-9-3-4(8)6(7)10-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABDPQNNJAAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856136 | |
| Record name | 4-Chloro-2-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359701-88-4 | |
| Record name | 4-Chloro-2-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















